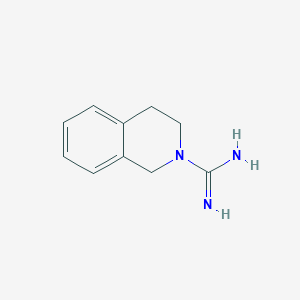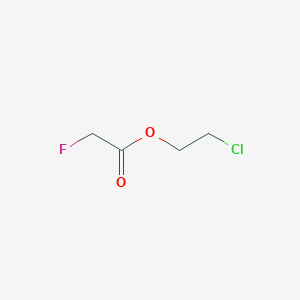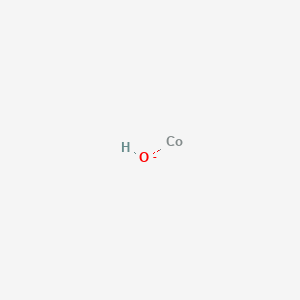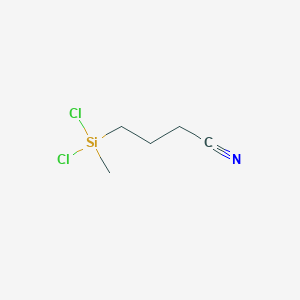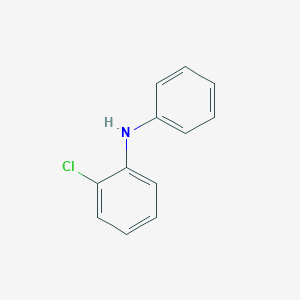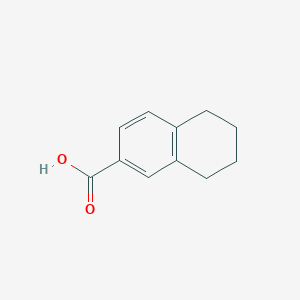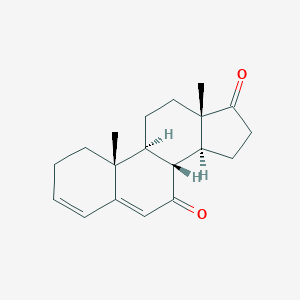
Androsta-3,5-diene-7,17-dione
描述
Arimistane ) 是一种雄激素类合成代谢类固醇。其化学式为 C19H24O2。 该化合物是 7-酮脱氢表雄酮 (7-酮-DHEA) 的代谢产物 。Arimistane 由于其对激素平衡和体格增强的潜在影响,在健身和研究领域引起了关注。
科学研究应用
Arimistane 具有多种应用:
激素平衡: 它正在被研究以了解其调节雌激素和睾酮水平的潜力。
健美和健身: 一些运动员在周期后治疗 (PCT) 中使用它来恢复天然睾酮的产生。
研究: 科学家研究其对内分泌功能和代谢的影响。
作用机制
Arimistane 的机制包括:
芳香酶抑制: 它抑制芳香酶,减少雄激素向雌激素的转化。
雄激素受体调节: 它可能会与雄激素受体相互作用,影响肌肉生长和脂肪减少。
生化分析
Biochemical Properties
Androsta-3,5-diene-7,17-dione is a potent inhibitor of aromatase . Aromatase is an adrenal and adipose tissue enzyme catalyzing the conversion of androgens to estrogens, for example, testosterone to beta-estradiol . This increases the content of endogenous anabolic hormones and maintains a high level of endogenous testosterone .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been linked with serious side effects, including increased risk of breast, pancreatic, and prostate cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an inhibitor of aromatase . This inhibition prevents the conversion of androgens to estrogens, thereby increasing the levels of endogenous anabolic hormones and testosterone .
Temporal Effects in Laboratory Settings
It is known that high dosages of aromatase inhibitors like this compound can over-suppress estrogen levels and lead to health problems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, female mice lacking a functional aromatase enzyme displayed underdeveloped external genitalia, uteri, and mammary glands, and arrested ovulation; whereas male mice presented with enlarged accessory sex glands and reduced sperm quality .
Metabolic Pathways
This compound is involved in the metabolic pathway of steroid biosynthesis . It is the common precursor of the androgen and estrogen sex hormones . The primary pathway involves conversion of 17α-hydroxypregnenolone to DHEA by way of 17,20-lyase, with subsequent conversion of DHEA to this compound via the enzyme 3β-hydroxysteroid dehydrogenase .
准备方法
合成路线:: Arimistane 可以通过多种路线合成。一种常见的方法是氧化 7-酮-DHEA。反应通常在受控条件下使用强氧化剂,例如铬酸或吡啶氯铬酸。
工业生产:: 虽然 Arimistane 尚未在工业规模上生产,但它可作为分析参考标准用于研究目的。
化学反应分析
反应:: Arimistane 经历了几种反应,包括:
氧化: 将 3,5-二烯双键转化为酮基。
还原: 将酮基还原为羟基。
取代: 在不同位置进行烷基化或酰化。
氧化: 铬酸,吡啶氯铬酸。
还原: 硼氢化钠 (NaBH),氢化铝锂 (LiAlH)。
取代: 卤代烷烃,酰氯。
主要产物:: 主要产物取决于具体的反应条件。氧化产生 Arimistane,而还原产生其还原形式。
相似化合物的比较
Arimistane 因其独特的芳香酶抑制和雄激素作用相结合而脱颖而出。类似的化合物包括:
来曲唑: 另一种芳香酶抑制剂。
依西美坦: 用于乳腺癌治疗。
属性
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-7,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-4-3-5-12(18)11-15(20)17-13-6-7-16(21)19(13,2)10-8-14(17)18/h3,5,11,13-14,17H,4,6-10H2,1-2H3/t13-,14-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOTNMSJDQVEE-ZENYQMPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C(=O)C=C4[C@@]3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420-49-1 | |
| Record name | Androsta-3,5-diene-7,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ANDROSTA-3,5-DIENE-7,17-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77P0LYX19T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Androsta-3,5-diene-7,17-dione and where has it been found?
A1: this compound, sometimes referred to as Arimistane, is a synthetic steroid compound. It has been detected as an unlisted ingredient in dietary supplements marketed for "performance enhancement". [, ]
Q2: How is this compound identified in complex mixtures?
A2: Several analytical techniques are employed to identify this compound. Initial screening often involves liquid chromatography-mass spectrometry (LC-MS) which can detect compounds with steroid-like spectral characteristics. [] Confirmation of its presence is achieved through a combination of techniques including:
- High performance liquid chromatography with ultraviolet detection (HPLC-UV): This method is used for separating and isolating the compound from other components in a mixture. []
- Gas chromatography with simultaneous Fourier Transform infrared detection and mass spectrometry (GC-FT-IR-MS): Provides structural information and molecular weight confirmation. []
- Liquid chromatography-high resolution accurate mass-mass spectrometry (LC-HRAM-MS): Offers precise mass measurement for definitive identification. []
- Nuclear magnetic resonance (NMR): Reveals detailed structural information about the compound. []
Q3: Can this compound be formed unintentionally during analytical procedures?
A3: Yes, research indicates that this compound can be generated as an artifact during the analysis of related compounds. This occurs specifically during the derivatization process of 7-oxo-dehydroepiandrosterone (7-oxo-DHEA) and 7α-hydroxy-DHEA with trimethylsilyl (TMS) reagents commonly used in gas chromatography. [] The formation of this compound under these conditions highlights the importance of careful interpretation of analytical data and the need for appropriate controls to differentiate true positives from artifacts.
Q4: What factors can influence the formation of this compound as an analytical artifact?
A4: Several factors have been identified that can contribute to the unintentional formation of this compound during analysis:
- Derivatization reagent: The use of N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) for derivatization is a key factor. []
- Reaction temperature: Elevated temperatures during derivatization can promote the formation of this compound. []
- Gas chromatography inlet: The type of inlet used in the gas chromatography system, such as split/splitless or multimode inlets, can also influence artifact formation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


